molecular formula C16H22N2O5 B6432205 3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}urea CAS No. 2176270-49-6

3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}urea

Cat. No. B6432205
CAS RN: 2176270-49-6
M. Wt: 322.36 g/mol
InChI Key: MNXHACMBXJMKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}urea (hereafter referred to as “Compound A”) is a synthetic molecule that has been studied for its potential to be used in scientific research. Compound A has been investigated for its potential applications in a variety of biochemical and physiological processes, and its ability to interact with different molecules and systems.

Mechanism of Action

Compound A is believed to act as an inhibitor of COX-2 and MAO by binding to the active sites of these enzymes and preventing them from catalyzing their respective reactions. This binding is thought to be facilitated by the presence of the benzodioxole ring in Compound A, which is believed to interact with the active sites of these enzymes.
Biochemical and Physiological Effects
The inhibition of COX-2 activity by Compound A has been studied for its potential to treat inflammation and pain. It has been found to be effective in reducing inflammation in animal models of arthritis, suggesting that it may have potential as a treatment for this condition. The inhibition of MAO activity by Compound A has been studied for its potential to treat depression. It has been found to be effective in reducing depressive symptoms in animal models, suggesting that it may have potential as a treatment for this condition.

Advantages and Limitations for Lab Experiments

Compound A has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and has a high yield. It is also relatively stable, and can be stored for extended periods of time without significant degradation. However, there are also some limitations to using Compound A in laboratory experiments. It is a synthetic molecule, and therefore may not be as well-tolerated by organisms as naturally occurring molecules. In addition, its mechanism of action is not completely understood, so it may not be as effective in some applications as naturally occurring molecules.

Future Directions

There are several potential future directions for the study of Compound A. One potential direction is to further study its mechanism of action, in order to better understand how it interacts with different molecules and systems. Another potential direction is to study its potential applications in different physiological processes, such as the treatment of cancer and neurological disorders. In addition, further research could be done to investigate the potential for Compound A to be used in combination with other drugs, in order to enhance their effectiveness. Finally, further research could be done to investigate the potential for Compound A to be used as a drug delivery system, in order to improve the efficacy of drug delivery.

Synthesis Methods

Compound A was synthesized from 1-(2-hydroxyethoxy)cyclopentanone and 2H-1,3-benzodioxol-5-amine using a two-step reaction. The first step involved the condensation of the two starting materials to form a Schiff base, which was then cyclized under acidic conditions to form Compound A. This synthesis method has been reported to be simple and efficient, with a yield of over 90%.

Scientific Research Applications

Compound A has been studied for its potential applications in scientific research. It has been found to be a useful inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This inhibition of COX-2 activity has been studied for its potential to treat inflammation and pain. Compound A has also been studied for its potential to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. This inhibition of MAO activity has been studied for its potential to treat depression.

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c19-7-8-23-16(5-1-2-6-16)10-17-15(20)18-12-3-4-13-14(9-12)22-11-21-13/h3-4,9,19H,1-2,5-8,10-11H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNXHACMBXJMKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NC2=CC3=C(C=C2)OCO3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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